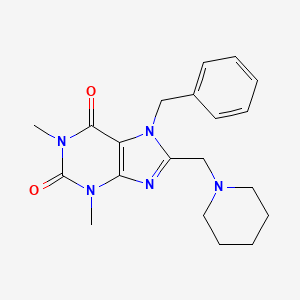
7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C19H23N5O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a purine core, which is a heterocyclic aromatic organic compound. It also contains a benzyl group and a piperidinylmethyl group attached to the purine core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.427 and its CAS Number is 359697-72-6 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Geometry
The molecular geometry of similar compounds, such as 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl] propyl}-1,3-dimethyl-1H-purine-2,6-dione, has been examined. These studies reveal typical geometries with planar fused rings of the purine system, providing insights into the structural properties of purine derivatives (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Receptor Affinity and Psychotropic Activity
Purine-2,6-dione derivatives with various substitutions, including benzyl and aminoalkyl groups, have been investigated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors. These studies suggest potential psychotropic activity, highlighting the relevance of these compounds in the development of new therapeutics for mental health conditions (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Research has explored the cardiovascular effects of 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione and its derivatives, focusing on their antiarrhythmic and hypotensive potential. This points to the significance of purine derivatives in cardiovascular drug development (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Antiasthmatic Agents
Purine derivatives have been synthesized and evaluated for their potential as antiasthmatic agents, particularly focusing on their vasodilatory activity. This research is pivotal in identifying new therapeutic options for asthma management (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a common target for drugs used to treat type 2 diabetes .
Mode of Action
The compound this compound interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion .
Biochemical Pathways
The action of this compound affects the incretin hormone pathway . By inhibiting Dipeptidyl peptidase 4, the compound prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, would play a significant role in its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action include increased insulin secretion and decreased glucagon release . These effects lead to a decrease in blood glucose levels, which could be beneficial in the treatment of conditions such as type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target
Eigenschaften
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-22-18-17(19(26)23(2)20(22)27)25(13-15-9-5-3-6-10-15)16(21-18)14-24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDPSRDRSHWWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

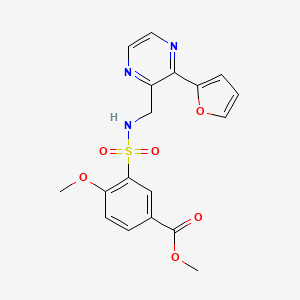
![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
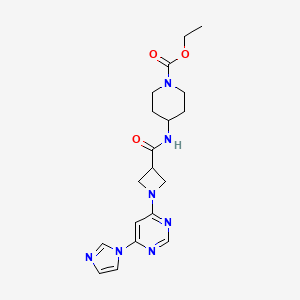

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)
![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)
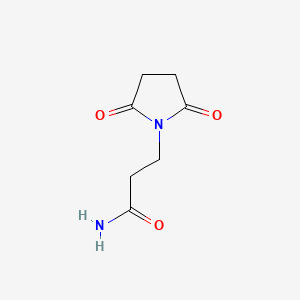
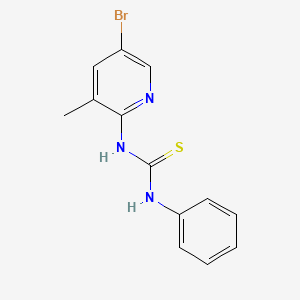
![(2E)-N-benzyl-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enamide](/img/structure/B2577764.png)

![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)
![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)